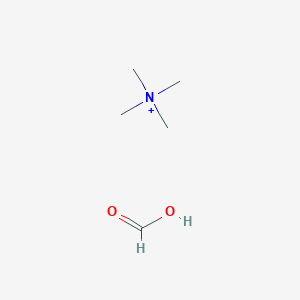

Formic acid; tetramethylammonium ion

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Formic acid: (systematically called methanoic acid) is the simplest carboxylic acid with the chemical formula HCOOH. It is a colorless liquid with a pungent odor and is naturally found in the venom of ants and bees . Tetramethylammonium ion is a quaternary ammonium cation with the chemical formula [N(CH₃)₄]⁺. It is commonly found in salts such as tetramethylammonium chloride and tetramethylammonium hydroxide .

Méthodes De Préparation

Formic acid: can be synthesized through several methods:

Oxidation of methanol: Methanol is oxidized using a catalyst to produce formic acid.

Hydrolysis of methyl formate: Methyl formate is hydrolyzed to formic acid and methanol.

Carbonylation of methanol: Methanol reacts with carbon monoxide in the presence of a strong acid to produce formic acid.

Tetramethylammonium ion: is typically prepared by the reaction between trimethylamine and a methyl chloride: [ \text{Me}_3\text{N} + \text{MeCl} \rightarrow \text{Me}_4\text{N}+\text{Cl}- ] Tetramethylammonium salts with more complex anions can be prepared by salt metathesis reactions .

Analyse Des Réactions Chimiques

Formic acid: undergoes various chemical reactions:

Oxidation: Formic acid can be oxidized to carbon dioxide and water.

Reduction: It can be reduced to formaldehyde and methanol.

Esterification: Formic acid reacts with alcohols to form esters.

Dehydration: It can dehydrate to form carbon monoxide and water.

Tetramethylammonium ion: is involved in:

Salt formation: It forms salts with various anions.

Phase-transfer catalysis: It acts as a phase-transfer catalyst in organic synthesis.

Applications De Recherche Scientifique

Formic acid: has diverse applications:

Chemistry: Used as a reducing agent and a source of carbon monoxide.

Biology: Studied for its role in metabolic pathways.

Medicine: Used in the treatment of warts and as a preservative in livestock feed.

Industry: Employed in leather tanning, dyeing, and as a coagulant in rubber production.

Tetramethylammonium ion: is used in:

Analytical chemistry: Applied in ion chromatography and as a reagent in various analytical techniques.

Pharmacological research: Studied for its effects on ion channels and neurotransmitter systems.

Mécanisme D'action

Formic acid: exerts its effects through various mechanisms:

Metabolism: It is metabolized to carbon dioxide and water in the body.

Enzyme inhibition: Inhibits enzymes such as cytochrome c oxidase, affecting cellular respiration.

Tetramethylammonium ion: affects biological systems by:

Ion channel modulation: It influences the activity of ion channels in cells.

Neurotransmitter systems: It interacts with neurotransmitter systems, affecting nerve signal transmission.

Comparaison Avec Des Composés Similaires

Formic acid: is similar to other carboxylic acids such as acetic acid and propionic acid but is unique due to its simplicity and high reactivity .

Tetramethylammonium ion: is compared to other quaternary ammonium ions like tetraethylammonium and tetrapropylammonium. Its high hydrophilicity and phase-transfer catalytic properties make it unique .

Conclusion

Formic acid and tetramethylammonium ion are versatile compounds with significant applications in various fields. Their unique properties and reactivity make them valuable in scientific research and industrial processes.

Propriétés

Formule moléculaire |

C5H14NO2+ |

|---|---|

Poids moléculaire |

120.17 g/mol |

Nom IUPAC |

formic acid;tetramethylazanium |

InChI |

InChI=1S/C4H12N.CH2O2/c1-5(2,3)4;2-1-3/h1-4H3;1H,(H,2,3)/q+1; |

Clé InChI |

WWIYWFVQZQOECA-UHFFFAOYSA-N |

SMILES canonique |

C[N+](C)(C)C.C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7R,10S)-(+)-1-Aza-10-isopropyl-8-oxa-4-thiabicyclo[5.3.0]-2-decanone](/img/structure/B12061488.png)